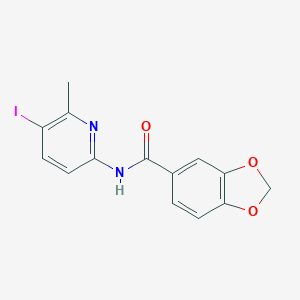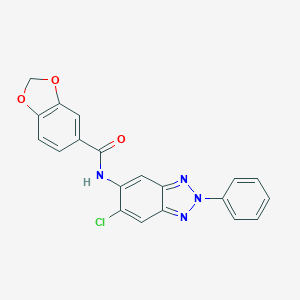![molecular formula C23H22N2O2 B244665 N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B244665.png)
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide, also known as BMD-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling pathway. In addition, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of Akt, which is a key component of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects, including the reduction of neuroinflammation and the protection of neurons against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and yield, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, the development of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide derivatives with enhanced potency and selectivity could also be explored. Finally, the elucidation of the molecular targets of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. The synthesis process has been optimized to yield high purity and yield of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-(4-benzamido-3-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-9-11-20(16(2)13-15)23(27)24-19-10-12-21(17(3)14-19)25-22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,27)(H,25,26) |
Clave InChI |
AUMMPCDMYRWKES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)